

7-Methoxybenzofuran-3(2H)-one melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxybenzofuran-3(2H)-one

Cat. No.: B1586649

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **7-Methoxybenzofuran-3(2H)-one**

Introduction

7-Methoxybenzofuran-3(2H)-one, a heterocyclic organic compound, is a molecule of interest in synthetic chemistry and drug discovery. Its benzofuranone core structure is a scaffold found in various biologically active molecules. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is a critical first step in its application, from reaction setup and purification to formulation and quality control. This guide provides a comprehensive overview of the known physical properties of **7-Methoxybenzofuran-3(2H)-one** and details the experimental methodologies for their determination.

Physicochemical Properties of 7-Methoxybenzofuran-3(2H)-one

A summary of the key identification and physical property data for **7-Methoxybenzofuran-3(2H)-one** is presented below. This data is essential for laboratory handling, safety assessment, and experimental design.

Property	Value	Source
Chemical Name	7-Methoxybenzofuran-3(2H)-one	[1]
Synonyms	7-Methoxy-3(2H)-benzofuranone, 7-Methoxycoumaranone	[1]
CAS Number	7169-37-1	[1] [2] [3]
Molecular Formula	C ₉ H ₈ O ₃	[1] [2] [3]
Molecular Weight	164.16 g/mol	[2] [3]
Melting Point	82-86 °C	[3]
Boiling Point	Not available	[3]

Theoretical Considerations for Melting and Boiling Point Analysis

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the liquid-to-gas phase transition.[\[4\]](#)

Several factors influence these properties:

- **Intermolecular Forces:** The strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) is the primary determinant of both melting and boiling points. Stronger forces require more energy to overcome, resulting in higher transition temperatures.
- **Molecular Weight:** Generally, as molecular weight increases within a homologous series, so do the melting and boiling points due to increased van der Waals forces.[\[4\]](#)
- **Molecular Structure and Shape:** The ability of molecules to pack efficiently in a crystal lattice affects the melting point. More symmetrical molecules often have higher melting points.

Branching in a molecule can lower the boiling point by reducing the surface area available for intermolecular contact.[\[4\]](#)

- Purity: Impurities disrupt the crystal lattice of a solid, typically causing a depression in the melting point and a broadening of the melting range.[\[5\]](#) This phenomenon is why a sharp melting point is often used as an indicator of a compound's purity.[\[5\]](#)

Experimental Determination of Melting Point

The melting point of **7-Methoxybenzofuran-3(2H)-one** can be accurately determined using the capillary method with a melting point apparatus. This technique is standard in organic chemistry labs for its reliability and small sample requirement.[\[6\]](#)[\[7\]](#)

Protocol: Capillary Method

- Sample Preparation:
 - Ensure the **7-Methoxybenzofuran-3(2H)-one** sample is dry and finely powdered. Grinding the sample on a watch glass with a spatula can achieve this.[\[7\]](#)
 - Take a capillary tube, sealed at one end, and dip the open end into the powdered sample.[\[6\]](#)
 - Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-3 mm.[\[7\]](#)[\[8\]](#)
- Apparatus Setup:
 - Place the packed capillary tube into the sample holder of the melting point apparatus.[\[6\]](#)
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
- Measurement:
 - If the approximate melting point is unknown, a rapid initial determination can be performed by heating quickly to establish a rough range.

- For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point of 82-86 °C.[6]
- Observe the sample closely through the magnifying lens.
- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the entire sample has melted into a clear liquid.
- The melting point is reported as the range from T_1 to T_2 .

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining boiling point via the Thiele tube method.

Conclusion

The accurate determination of the melting point of **7-Methoxybenzofuran-3(2H)-one** is crucial for its identification and purity assessment, with a literature value of 82-86 °C. While its boiling point is not documented, established micro-scale techniques such as the Thiele tube method provide a reliable means for its experimental determination. The protocols and theoretical background provided in this guide offer researchers and scientists a robust framework for handling and characterizing this important synthetic building block.

References

- Melting point determin
- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S
- Determination of a Boiling Point - Experiment - Vernier
- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone

- Experiment 1: Melting-point Determination of An Organic Compound | PDF - Scribd
- Determination Of Melting Point Of An Organic Compound - BYJU'S
- 6.
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks
- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu
- **7-Methoxybenzofuran-3(2H)-one | C9H8O3 | CID 2818112 - PubChem**
- **7-Methoxybenzofuran-3(2H)-one - Amerigo Scientific**
- 2,2-Difluoro-7-methoxy-benzofuran-3-one | C9H6F2O3 | CID 177792795 - PubChem
- 7-methoxy-benzofuran-3-one - Chemical Synthesis D
- **7-Methoxybenzofuran-3(2H)-one - LookChem**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. **7-Methoxybenzofuran-3(2H)-one - Amerigo Scientific** [amerigoscientific.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. athabascau.ca [athabascau.ca]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [7-Methoxybenzofuran-3(2H)-one melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586649#7-methoxybenzofuran-3-2h-one-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com